Barium(2+);diiodate;hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Barium(2+);diiodate;hydrate, also known as barium iodate monohydrate, is an inorganic compound with the chemical formula Ba(IO₃)₂·H₂O. It is a white crystalline solid that is commonly used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in different fields of research and industry.

准备方法

Synthetic Routes and Reaction Conditions

Barium iodate monohydrate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with iodine in an aqueous solution. The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2 \text{I}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(IO}_3\text{)}_2 \cdot \text{H}_2\text{O} + 4 \text{HI} ]

Another method involves the reaction of barium chloride with potassium iodate in an aqueous solution: [ \text{BaCl}_2 + 2 \text{KIO}_3 \rightarrow \text{Ba(IO}_3\text{)}_2 + 2 \text{KCl} ]

Industrial Production Methods

In industrial settings, barium iodate monohydrate is typically produced by combining barium chloride with potassium iodate under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes to obtain high-purity barium iodate monohydrate.

化学反应分析

Hydrolysis and Solubility

Barium iodate monohydrate exhibits moderate solubility in water, influenced by pH and temperature. Its dissolution follows the equilibrium:

Ba IO H O↔Ba2++2IO −+H O

Key Data :

-

Solubility in water: ~0.46 g/100 mL at 25°C (extrapolated from iodate salt trends).

-

Solubility decreases in acidic media due to protonation of iodate ions:

IO −+H+↔HIO

Thermal Decomposition

Heating barium iodate monohydrate induces dehydration and subsequent decomposition:

Ba IO H OΔBa IO +H O↑Ba IO >500∘CBaO+I +O ↑

Thermogravimetric Analysis (TGA) :

-

Initial mass loss (~5.5%) corresponds to water release (theoretical H₂O content: 5.4%).

-

Secondary mass loss at higher temperatures correlates with iodide and oxygen evolution .

Redox Reactions

Barium iodate acts as an oxidizing agent in acidic environments. For example, with reducing agents like iodide ions:

IO −+5I−+6H+→3I +3H O

Stoichiometric Role :

-

Each iodate ion oxidizes five iodide ions to iodine gas.

Precipitation Reactions

Barium iodate forms sparingly soluble salts with specific counterions:

Reaction with Sulfate Ions:

Ba2++SO 2−→BaSO ↓

Product : White precipitate of barium sulfate (Ksp=1.1×10−10

).

Reaction with Carbonate Ions:

Ba2++CO 2−→BaCO ↓

Product : White barium carbonate (Ksp=2.6×10−9

), soluble in strong acids .

Complexation Reactions

In ammonia-rich solutions, barium iodate can form transient complexes:

Ba2++4NH ↔[Ba NH ]2+

Stability : These complexes are weak and dissociate readily in aqueous media .

Reactivity with Acids

Barium iodate reacts with concentrated sulfuric acid to release iodine gas:

Ba IO +5H SO →BaSO ↓+2I +5SO ↑+5H O

Observations : Violet iodine vapors and white barium sulfate precipitate .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Thermal Decomposition | >500°C | BaO, I₂, O₂ |

| Redox (Oxidation) | KI + H₂SO₄ | I₂, H₂O |

| Precipitation | Na₂SO₄ | BaSO₄ |

| Acid Reactivity | H₂SO₄ (conc.) | I₂, BaSO₄ |

科学研究应用

Barium iodate monohydrate has several scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the determination of iodate and iodide ions.

Biology: Employed in biological assays and experiments involving iodine metabolism.

Medicine: Investigated for its potential use in radiographic contrast agents due to its high atomic number.

Industry: Utilized in the production of specialty glass and ceramics, as well as in the manufacturing of certain types of batteries.

作用机制

The mechanism of action of barium iodate monohydrate involves its ability to release iodate ions (IO₃⁻) in aqueous solutions. These iodate ions can participate in various chemical reactions, including oxidation and reduction processes. The compound’s high atomic number also makes it effective in absorbing X-rays, which is why it is explored for use in radiographic contrast agents.

相似化合物的比较

Similar Compounds

Barium iodide (BaI₂): A related compound that is more soluble in water and used in different applications.

Barium hydroxide (Ba(OH)₂): Another barium compound with strong basic properties, used in titrations and as a precursor for other barium salts.

Barium sulfate (BaSO₄): Known for its use as a radiographic contrast agent due to its insolubility in water.

Uniqueness

Barium iodate monohydrate is unique due to its specific chemical properties, such as its ability to release iodate ions and its stability under various conditions. Unlike barium iodide, it is less soluble in water, making it suitable for applications where controlled release of iodate ions is required. Its stability and high atomic number also make it valuable in industrial and medical applications.

生物活性

Barium(2+); diiodate; hydrate, also known as barium diiodate monohydrate (Ba(IO₃)₂·H₂O), is an inorganic compound that has attracted attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical behavior, interactions with biological systems, and implications for health and environmental safety.

Chemical Structure and Properties

Barium diiodate monohydrate consists of barium ions coordinated with diiodate ions (IO₃⁻) and water molecules. The crystal structure has been characterized using techniques such as single-crystal X-ray diffraction, revealing a complex arrangement that allows for unique chemical interactions. The pyramidal configuration of the IO₃⁻ ions plays a crucial role in the compound's stability and reactivity under various conditions, including high pressure .

Toxicological Studies

Research indicates that barium compounds, including barium diiodate, can exhibit toxicological effects when introduced into biological systems. The primary concerns revolve around the solubility of barium salts and their potential to release barium ions in physiological environments.

- Acute Toxicity : Studies have shown that high concentrations of barium can lead to acute toxicity, characterized by symptoms such as muscle weakness, respiratory distress, and gastrointestinal disturbances. The lethal dose (LD50) varies depending on the route of exposure; for instance, ingestion poses a higher risk compared to dermal exposure .

- Chronic Exposure : Chronic exposure to barium compounds has been linked to cardiovascular issues and potential disruptions in calcium metabolism. Barium competes with calcium for uptake in biological systems, which may lead to adverse effects on bone density and muscle function .

The mechanisms by which barium diiodate exerts its biological effects are not fully understood but may involve:

- Ion Channel Interference : Barium ions are known to block calcium channels in excitable tissues, which can disrupt normal physiological processes such as neurotransmission and muscle contraction.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to barium compounds can lead to increased oxidative stress through the generation of reactive oxygen species, contributing to cellular damage .

Environmental Impact

A case study examining the impact of barium diiodate on aquatic ecosystems revealed significant alterations in microbial communities. Elevated levels of barium were found to inhibit the growth of certain bacterial species while promoting others, indicating a shift in ecological balance . This highlights the need for careful monitoring of barium compounds in environmental contexts.

Human Health Risk Assessment

In a human health risk assessment conducted among workers exposed to barium compounds in industrial settings, it was found that prolonged exposure correlated with increased incidences of respiratory ailments and cardiovascular diseases. The study emphasized the importance of implementing safety measures to mitigate exposure risks .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | Ba(IO₃)₂·H₂O |

| Molecular Weight | 426.88 g/mol |

| Solubility | Soluble in water |

| Toxicity Level (LD50) | Varies (oral: ~1000 mg/kg) |

| Biological Half-Life | Approximately 30 days |

属性

CAS 编号 |

7787-34-0 |

|---|---|

分子式 |

BaH3IO4 |

分子量 |

331.25 g/mol |

IUPAC 名称 |

barium(2+);diiodate;hydrate |

InChI |

InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI 键 |

FGFBWXKMMVMBBS-UHFFFAOYSA-N |

SMILES |

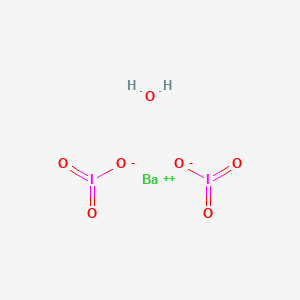

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |

规范 SMILES |

O.OI(=O)=O.[Ba] |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。